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Abstract
IC261, also known by its chemical name 3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-

one, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and

epsilon (CK1ε).[1][2] Initially developed as a specific inhibitor for these kinases, subsequent

research has revealed a dual mechanism of action, including the inhibition of microtubule

polymerization.[2][3] This multifaceted activity makes IC261 a valuable tool for studying various

cellular processes and a compound of interest in cancer research. This guide provides a

comprehensive overview of the chemical structure, properties, and biological activities of

IC261, including detailed experimental protocols and visualization of key signaling pathways.

Chemical Structure and Properties
IC261 is an indolin-2-one derivative with a molecular formula of C₁₈H₁₇NO₄ and a molecular

weight of 311.33 g/mol .[4] Its structure is characterized by a trimethoxyphenyl group attached

to an indolinone core.
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Property Value Reference

IUPAC Name

(3Z)-3-[(2,4,6-

trimethoxyphenyl)methylidene]

-1,3-dihydro-2H-indol-2-one

[5]

SMILES
COc1cc(OC)c(/C=C2/C3=CC=

CC=C3NC2=O)c(OC)c1
[1][4]

CAS Number 186611-52-9 [1]

Molecular Formula C₁₈H₁₇NO₄ [4]

Molecular Weight 311.33 g/mol [4]

Appearance Yellow solid [6]

Solubility
Soluble in DMSO (≥100

mg/mL)
[1][6]

Storage Store at -20°C [1][6]

Mechanism of Action
IC261 exhibits a dual mechanism of action, targeting both specific kinases and the

cytoskeleton.

Inhibition of Casein Kinase 1δ (CK1δ) and 1ε (CK1ε)
IC261 acts as a selective, ATP-competitive inhibitor of CK1δ and CK1ε.[1][2] It binds to the

ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream

substrates. This inhibition is highly selective for the δ and ε isoforms over the α isoform.[1][2]

Inhibition of Microtubule Polymerization
In addition to its kinase inhibitory activity, IC261 has been shown to inhibit microtubule

polymerization.[2][3] It binds to tubulin, the protein subunit of microtubules, and disrupts the

formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This effect is

independent of its CK1 inhibitory activity.[3]
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Biological Activities and Quantitative Data
The dual mechanism of action of IC261 results in a range of biological effects, including cell

cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Kinase Inhibitory Activity
Kinase IC₅₀ Reference

Casein Kinase 1δ (CK1δ) 1 µM [1]

Casein Kinase 1ε (CK1ε) 1 µM [1]

Casein Kinase 1α1 (CK1α1) 16 µM [1]

Protein Kinase A (PKA) >100 µM [1]

p34cdc2 >100 µM [1]

p55fyn >100 µM [1]

Cellular Effects
Cell Line Effect

IC₅₀ /
Concentration

Reference

AC1-M88

Mitotic arrest, spindle

defects, centrosome

amplification

1 µM [1]

Extravillous

trophoblast hybrid

cells

Apoptosis 1 µM [1]

Pancreatic tumor cell

lines (e.g., PancTu-2)

Proliferation

suppression,

enhanced CD95-

mediated apoptosis

1.25 µM [1]

Colon cancer cell lines

(RKO, LOVO,

HCT116, SW480)

Decreased cell

survival and

proliferation,

increased apoptosis

Varies [7]
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Signaling Pathways
IC261 influences several critical signaling pathways, primarily due to its inhibition of CK1δ/ε

and its impact on microtubule dynamics.

p53-Dependent Pathway
IC261 can induce a p53-dependent postmitotic G1 arrest.[5][8] In cells with functional p53,

IC261 treatment leads to cell cycle arrest.[8] Conversely, in p53-deficient cells, it can lead to

postmitotic replication and the development of an 8N DNA content, followed by apoptosis.[8]

IC261 CK1δ / CK1εinhibits p53phosphorylates G1 Cell Cycle Arrest

Apoptosisp53 deficient cells Postmitotic Replication (8N DNA)

Click to download full resolution via product page

Caption: p53-dependent signaling pathway modulated by IC261.

Wnt/β-catenin Signaling
CK1δ and CK1ε are known regulators of the Wnt/β-catenin signaling pathway. However,

studies have shown that at sub-micromolar concentrations, IC261-induced cancer cell death is

independent of Wnt/β-catenin signaling inhibition and is instead driven by its effect on

microtubule polymerization.[3]

IC261
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Caption: Dual mechanism of IC261 impacting Wnt signaling and microtubule dynamics.

Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of IC261 against CK1 isoforms.

Materials:

Recombinant CK1δ, CK1ε, or CK1α1

Casein from bovine milk

[γ-³²P]ATP

IC261

Assay Buffer: 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA

Stop Solution: 75 mM H₃PO₄

P81 phosphocellulose paper

Scintillation counter

Procedure:

Prepare a reaction mixture containing assay buffer, 2 mg/mL casein, and the respective CK1

enzyme.

Add varying concentrations of IC261 (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle

control.

Pre-incubate the mixture for 10 minutes at 37°C.

Initiate the reaction by adding 10 µM [γ-³²P]ATP.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1681162?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 20 minutes at 37°C.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times for 5 minutes each in 75 mM H₃PO₄.

Rinse with ethanol and let it air dry.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each IC261 concentration and determine the IC₅₀

value.
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Caption: Workflow for an in vitro kinase assay to determine IC261 potency.
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Cell Viability (MTT) Assay
This protocol is for assessing the effect of IC261 on cell proliferation.

Materials:

Cancer cell line of interest

Complete cell culture medium

IC261

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of IC261 for 24, 48, or 72 hours. Include a vehicle

control (DMSO).

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is for detecting and quantifying apoptosis induced by IC261.

Materials:

Cancer cell line of interest

Complete cell culture medium

IC261

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with IC261 at the desired concentration for a specified

time (e.g., 24 hours).

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each sample.

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative;

early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are
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Annexin V- and PI-positive.

Microtubule Polymerization Assay
This protocol is for determining the effect of IC261 on tubulin polymerization.

Materials:

Purified tubulin

GTP

Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

IC261

Spectrophotometer with temperature control

Procedure:

Resuspend purified tubulin in cold Polymerization Buffer.

Add varying concentrations of IC261 or a vehicle control (DMSO) to the tubulin solution on

ice.

Add GTP to a final concentration of 1 mM.

Transfer the samples to a pre-warmed 96-well plate.

Immediately place the plate in a spectrophotometer set to 37°C.

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60

minutes). An increase in absorbance indicates microtubule polymerization.

Analyze the polymerization curves to determine the effect of IC261 on the rate and extent of

microtubule formation.

Conclusion
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IC261 is a versatile chemical probe with well-characterized dual mechanisms of action. Its

ability to selectively inhibit CK1δ/ε and disrupt microtubule dynamics makes it a valuable tool

for investigating a wide range of cellular processes, from cell cycle control and apoptosis to the

regulation of complex signaling networks. The detailed information and protocols provided in

this guide are intended to facilitate further research into the multifaceted roles of IC261 in

cellular biology and its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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